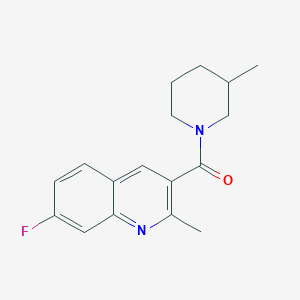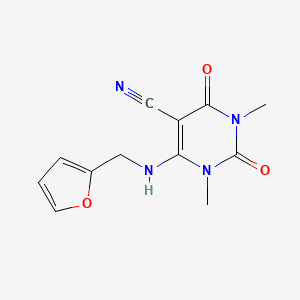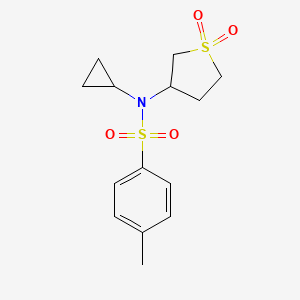
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is a chemical compound that has been widely used in scientific research applications. This compound is a synthetic derivative of quinoline and piperidine, which are two important classes of organic compounds.
Mécanisme D'action
The mechanism of action of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed to interact with specific proteins or enzymes in biological systems, leading to changes in their function or activity. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of certain enzymes involved in the breakdown of toxic substances in the body, such as reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in lab experiments include its high specificity and sensitivity for detecting specific proteins or enzymes in biological systems. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, its limitations include its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the use of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone in scientific research. One potential direction is the development of new drugs for the treatment of cancer and Alzheimer's disease. Another direction is the use of this compound as a fluorescent probe for imaging biological systems, such as living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone involves the reaction of 7-fluoro-2-methylquinoline-3-carbaldehyde with 3-methylpiperidin-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product, which can be purified by column chromatography.
Applications De Recherche Scientifique
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone has been widely used in scientific research applications. It has been studied for its potential use as a fluorescent probe for imaging biological systems, such as living cells and tissues. It has also been used in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
(7-fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-4-3-7-20(10-11)17(21)15-8-13-5-6-14(18)9-16(13)19-12(15)2/h5-6,8-9,11H,3-4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBFONKDWMKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=C3C=C(C=CC3=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-2-methylquinolin-3-yl)-(3-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)
![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)

![3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7546198.png)
![[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7546210.png)
![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)

![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)